2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride
Description
2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride (referred to as "the compound" hereafter) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core. It is structurally related to RP 48497, a photodegradation product of eszopiclone, a non-benzodiazepine sedative-hypnotic used in insomnia treatment . The synthesis of this compound involves reduction, chlorination, and recyclization of intermediates derived from eszopiclone precursors, such as 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one. Structural confirmation relies on ¹H-NMR and mass spectrometry (MS) data, emphasizing its importance in pharmaceutical quality control to monitor degradation pathways during eszopiclone production .
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H9ClN2.ClH/c1-11-4-6-2-3-8(9)10-7(6)5-11;/h2-3H,4-5H2,1H3;1H |
InChI Key |
NIRRNBUKZIUAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1)N=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine typically involves multi-step sequences that include:
- Construction of the pyrrolo[3,4-b]pyridine bicyclic ring system.
- Introduction of the 2-chloro substituent.
- Installation of the 6-methyl substituent.
- Partial hydrogenation or dihydro functionalization at positions 5 and 7.
- Conversion to the hydrochloride salt to improve stability and handling.
Key Synthetic Routes
Chlorination of 2-oxo-5-methyl-5,6-dihalopiperidine Precursors
According to European patent EP0121320A1, a related approach involves chlorinating a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate in a high boiling solvent such as trichlorobenzene, using a chlorinating agent like phosphorus oxychloride (POCl3) or phosgene at elevated temperatures (80–130°C). This step yields 2-chloro-5-methylpyridine derivatives, which can serve as intermediates for further elaboration into fused bicyclic systems including pyrrolo[3,4-b]pyridine cores.
This method is notable for:
- Using a stoichiometric excess of chlorinating agent (up to 70% excess).
- Operating under controlled temperature to optimize chlorination.
- Providing intermediates suitable for subsequent ring closure or functionalization.
Construction of Pyrrolo[3,4-b]pyridine Core via Cyclization
The bicyclic pyrrolo[3,4-b]pyridine nucleus can be formed by cyclization reactions involving substituted pyridine and pyrrole precursors or via condensation reactions involving amino and keto functionalities. Although direct synthetic details for the exact compound are sparse, analogous syntheses of related dihydropyrrolo[3,4-b]pyridine derivatives involve:
- Nucleophilic displacement reactions.
- Base-catalyzed cyclizations.
- Use of sodium sulfide to generate thiol intermediates in situ for ring closure (as seen in related tetrahydrothieno[3,2-c]pyridine systems).
Formation of Hydrochloride Salt
The hydrochloride salt is typically formed by treating the free base compound with hydrochloric acid in an appropriate solvent, which improves the compound’s crystalline properties and stability for isolation and handling.
Data Table Summarizing Preparation Conditions
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cesium Carbonate (Cs2CO3): Used as a catalyst in cyclization reactions.
Dimethyl Sulfoxide (DMSO): Used as a solvent in various reactions.
Propargylamine: Used in the addition step during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry and Drug Development 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride is primarily used in medicinal chemistry and drug development.
- Neurological Pathways It has been studied for its biological activities, especially concerning its effects on neurological pathways. It functions as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is important in cognitive function and neuroprotection, suggesting uses in treating conditions such as Alzheimer's disease and schizophrenia.
- Anti-inflammatory Properties Studies have shown that this compound possesses anti-inflammatory properties, making it a candidate for research into inflammatory diseases.
Chemical Reactivity
The chemical reactivity of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride is attributed to the presence of electron-rich nitrogen atoms and halogen substituents. Typical reactions may include:
- Nucleophilic Substitution Reactions at the chlorine atom allow for the introduction of various functional groups.
- N-Alkylation Reactions at the nitrogen atoms enable the addition of alkyl groups, modifying its pharmacokinetic properties.
- Cyclization Reactions The compound can participate in cyclization reactions to form more complex structures with enhanced biological activity.
These reactions are essential for modifying the compound's structure to optimize its therapeutic potential.
Interaction Studies
Interaction studies involving 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride have focused on its binding affinity and efficacy at various receptors:
- M4 Muscarinic Acetylcholine Receptor It acts as an allosteric modulator.
- Anti-inflammatory targets It demonstrates effectiveness in reducing inflammation.
These studies are crucial for understanding how this compound might be used therapeutically.
Structural Analogues
Several compounds share structural similarities with 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 6-Methyl-5H-pyrrolo[3,4-b]pyridine | Pyrrolo-pyridine | Lacks chlorine; studied for similar biological activities |
| 5-Methyl-3-(trifluoromethyl)pyridin-2(1H)-one | Pyridinone | Exhibits potent activity against fibroblast growth factor receptors |
| 2-Amino-3-chloropyridine | Chlorinated pyridine | Known for antimicrobial properties |
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The compound’s structural analogs fall into three categories:
Pyrrolo[3,4-b]pyridine Derivatives
Imidazo[1,5-a]pyridine Derivatives
Pyrazolo[3,4-b]pyridine Derivatives
Table 1: Key Structural and Functional Differences
Pharmacological and Industrial Relevance
Stability and Functional Group Impact
- The 2-chloro and 6-methyl groups in the target compound enhance steric hindrance and lipophilicity compared to hydroxyl- or nitro-substituted pyrrolo analogs. This likely reduces photoreactivity, aligning with its role as a stable degradation product .
Biological Activity
2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10ClN2
- Molecular Weight : 168.62 g/mol
- CAS Number : 2940962-76-3
The compound features a pyrrolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.
The biological activity of 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorine atom enhances its reactivity and allows for further functionalization, potentially increasing its efficacy in biological applications.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors to modulate signaling pathways related to various physiological processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits both antibacterial and antifungal activities.
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranged from 4.69 to 22.9 µM and 8.33 to 23.15 µM, respectively .
- Antifungal Activity : It has also demonstrated antifungal effects against strains such as Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. Preliminary results suggest that while it exhibits significant antimicrobial activity, it maintains a favorable safety margin in human cell lines.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A comprehensive study evaluated the antibacterial and antifungal effects of various pyrrolo derivatives, including 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride. The findings indicated that halogenated compounds exhibited enhanced bioactivity compared to their non-halogenated counterparts . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound's interaction with bacterial cell membranes may disrupt their integrity, leading to cell lysis and death . -
Comparative Analysis :
A comparative analysis with similar compounds showed that those lacking the chlorine substituent had reduced reactivity and biological activity, underscoring the importance of this functional group in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
